4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate
Description
Properties
IUPAC Name |
(4-benzoylphenyl) 2-naphthalen-1-yloxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O4/c26-24(17-28-23-12-6-10-18-7-4-5-11-22(18)23)29-21-15-13-20(14-16-21)25(27)19-8-2-1-3-9-19/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXUXJHDSPLDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)COC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate typically involves the esterification of 4-benzoylphenol with 2-(naphthalen-1-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
While specific industrial production methods for 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce various substituents onto the aromatic rings, such as nitro groups or halogens.
Scientific Research Applications
4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzoylphenyl and naphthalen-1-yloxy groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-benzoylphenyl 2-(naphthalen-1-yloxy)acetate and its analogs in terms of structure, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Steric and Electronic Effects :
- The benzoylphenyl group in 4-benzoylphenyl 2-(naphthalen-1-yloxy)acetate introduces significant steric bulk compared to simpler esters like ethyl or methyl derivatives. This bulk may reduce solubility in polar solvents but enhance photostability due to extended conjugation .
- Ethyl 2-(naphthalen-1-yloxy)acetate (MW 230.26) is a liquid at room temperature, whereas the benzoylphenyl analog is a solid, reflecting differences in intermolecular forces (e.g., π-π stacking in aromatic systems) .
Biological Activity: Methyl 2-(naphthalen-1-yloxy)acetate (compound 17 in ) demonstrated moderate chemopreventive activity in vitro, likely due to its ability to scavenge reactive oxygen species (ROS). However, the benzoylphenyl variant’s bioactivity remains uncharacterized, though its extended aromatic system could improve binding to cellular targets like cytochrome P450 enzymes . Phenyl 4-chloro-1-hydroxy-2-naphthoate () exhibits antimicrobial properties, suggesting that naphthalene-derived esters with halogen substituents may have broader biological utility compared to non-halogenated analogs .
Synthetic Utility :
- Ethyl and methyl esters of 2-(naphthalen-1-yloxy)acetic acid are frequently used as intermediates for synthesizing more complex derivatives, such as the benzoylphenyl analog. Their lower molecular weights and simpler structures facilitate scalable production .
Research Findings and Limitations
- Photochemical Stability : Aryl esters like 4-benzoylphenyl 2-(naphthalen-1-yloxy)acetate are hypothesized to exhibit superior UV absorption compared to aliphatic esters (e.g., ethyl or methyl), making them candidates for photostabilizers in materials science. However, experimental validation is pending .
- Toxicity Data: No acute toxicity studies are available for the benzoylphenyl derivative. In contrast, ethyl 2-(naphthalen-1-yloxy)acetate has a documented safety profile (GHS warning: H315-H319; skin/eye irritation) .
- Structural Insights: Crystallographic data for related compounds (e.g., phenyl benzoate) confirm planar aromatic systems, which could guide molecular modeling for the benzoylphenyl analog.
Biological Activity
Overview of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate
4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate is an organic compound that belongs to the class of esters. Its structure consists of a benzoyl group attached to a phenyl ring, which is further linked to a naphthalen-1-yloxyacetate moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
The biological activity of 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate may involve several mechanisms, particularly through interactions with specific biological targets such as enzymes, receptors, or cellular pathways. Compounds with similar structures often exhibit:
- Antioxidant Activity : Compounds containing aromatic rings can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Many phenolic compounds have been shown to inhibit inflammatory pathways, potentially reducing conditions like arthritis or other inflammatory diseases.
- Antimicrobial Properties : Some derivatives can exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents.
Research Findings and Case Studies
While specific studies on this compound may be limited, research on similar compounds can provide insights into its potential effects:
- Antioxidant Studies : Research has shown that structurally related phenolic compounds can significantly reduce oxidative stress markers in vitro and in vivo. For instance, studies have demonstrated that certain phenolic esters protect against lipid peroxidation in cellular models.
- Anti-inflammatory Activity : A study on phenolic compounds indicated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests that 4-Benzoylphenyl 2-(naphthalen-1-yloxy)acetate may similarly modulate inflammatory processes.
- Antimicrobial Testing : Related compounds have been tested against various pathogens, showing promising results in inhibiting bacterial growth. For example, benzoyl derivatives have been noted for their efficacy against Gram-positive bacteria.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action | References |
|---|---|---|---|
| Benzoylphenyl ether | Antioxidant | Free radical scavenging | |
| Naphthalen-1-ol | Anti-inflammatory | COX inhibition | |
| Phenyl acetate | Antimicrobial | Disruption of bacterial cell membranes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
